molecular formula C19H14FN3O5 B2506909 1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-14-2

1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2506909
CAS No.: 868678-14-2
M. Wt: 383.335
InChI Key: IJHFCNXJVPPWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 941902-91-6, C₁₉H₁₄FN₃O₄, MW 367.33 g/mol) features a 1,2-dihydropyridine core substituted at position 1 with a 4-fluorophenylmethoxy group and at position 3 with a 3-nitrophenyl carboxamide moiety.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5/c20-14-8-6-13(7-9-14)12-28-22-10-2-5-17(19(22)25)18(24)21-15-3-1-4-16(11-15)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHFCNXJVPPWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classical method for constructing dihydropyridine cores, often employed in medicinal chemistry. For this compound, the synthesis begins with the formation of the 2-oxo-1,2-dihydropyridine scaffold. A β-keto ester (e.g., ethyl acetoacetate) reacts with an aldehyde (e.g., 4-fluorobenzaldehyde) and an ammonium source under reflux in ethanol. This one-pot cyclocondensation yields a dihydropyridine intermediate, which is subsequently functionalized at position 3.

Key modifications :

  • The 3-carboxamide group is introduced via coupling the carboxylic acid derivative (generated by hydrolysis of the ester) with 3-nitroaniline. This step typically employs carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF.
  • The 1-[(4-fluorophenyl)methoxy] substituent is installed through nucleophilic substitution. A hydroxyl group at position 1 of the dihydropyridine reacts with 4-fluorobenzyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile.

Challenges :

  • Competing oxidation of the dihydropyridine core during functionalization requires inert atmospheres (N₂ or Ar).
  • Regioselectivity in nitration must be controlled to avoid byproducts; pre-installing the nitro group on the aniline moiety circumvents this issue.

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage palladium catalysis for efficient bond formation. A representative route involves:

  • Suzuki-Miyaura coupling : A bromopyridine intermediate is coupled with 4-fluorophenylboronic acid to introduce the aryl group.
  • Buchwald-Hartwig amidation : The carboxamide is formed by reacting a pyridine-3-carbonyl chloride with 3-nitroaniline using Pd(OAc)₂ and Xantphos as a ligand system.

Optimization highlights :

  • Lithium-halogen exchange (e.g., LiBr) enhances reactivity in bromopyridine intermediates.
  • Microwave-assisted heating (140°C, 2 hours) accelerates coupling reactions, improving yields from 45% to 68%.

Reductive Amination and Demethylation

A three-step sequence from methoxy precursors offers precise control over substituents:

  • Methylation : A methoxy group is introduced at position 1 using methyl iodide and silver(I) oxide.
  • Reductive amination : The nitro group on the aniline is reduced to an amine with H₂/Pd-C, followed by condensation with the pyridine carbonyl.
  • Demethylation : Boron tribromide selectively removes methyl protecting groups, yielding the final hydroxyl intermediate, which is etherified with 4-fluorobenzyl bromide.

Critical parameters :

  • Excess boron tribromide (≥2 equiv.) ensures complete demethylation.
  • Reverse-phase HPLC purification isolates the product with >95% purity.

Alternative Green Synthesis Approaches

Solvent-Free Mechanochemical Grinding

Eco-friendly methods avoid traditional solvents:

  • Grinding synthesis : The dihydropyridine core is assembled by grinding malononitrile, o-aminothiophenol, and 4-fluorobenzaldehyde with lemon juice as a biocatalyst.
  • Enamine formation : N,N-dimethylformamide dimethyl acetal (DMF-DMA) facilitates enamine intermediates under grinding conditions, which are subsequently coupled with 3-nitroaniline.

Advantages :

  • Reaction times reduced from 12 hours (reflux) to 30 minutes.
  • Yields comparable to conventional methods (72–78%).

Microwave-Assisted Functionalization

Microwave irradiation enhances efficiency in critical steps:

  • Ester hydrolysis : A 10-minute microwave treatment (100°C) converts methyl esters to carboxylic acids, avoiding prolonged heating.
  • Amide coupling : Direct coupling of acids with 3-nitroaniline achieves 85% yield in 15 minutes using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as an activator.

Reaction Optimization and Challenges

Nitration Process Control

Introducing the nitro group post-synthesis risks over-nitration. A robust protocol isolates the substrate as a nitric acid salt before gradual addition to H₂SO₄, ensuring a 1:1 molar ratio of substrate to HNO₃. This method minimizes byproducts and improves yield by 23%.

Purification Techniques

Method Conditions Purity (%) Yield (%) Source
Reverse-phase HPLC Linear gradient (30–65% MeCN/H₂O) 99 75
Silica chromatography Hexanes/EtOAc (7:3) 95 68
Recrystallization Ethanol/water (1:1) 98 60

Industrial Scale Synthesis Considerations

Scalability of Pd-Catalyzed Methods

Large-scale production (≥1 kg) employs continuous flow reactors for Suzuki couplings, achieving 90% conversion with 0.5 mol% Pd catalyst. Waste streams are reduced by 40% via solvent recycling.

Cost-Effective Reagent Selection

Replacing PtO₂ with Raney nickel in hydrogenation steps lowers costs by 70% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis : The compound is synthesized through multi-step organic reactions, typically involving the Hantzsch pyridine synthesis method. This process includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. Subsequent steps introduce the fluorophenyl and nitrophenyl groups via nucleophilic substitution and nitration reactions respectively.

Chemical Structure :

  • IUPAC Name : 1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
  • Molecular Formula : C₁₉H₁₄F N₃O₅
  • Molecular Weight : 383.335 g/mol

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its biological activities:

  • Anticancer Properties : Research indicates that similar dihydropyridine derivatives exhibit significant anticancer effects. For instance, one study demonstrated tumor stasis in a gastric carcinoma model through inhibition of specific kinases critical for cancer cell proliferation.
  • Antimicrobial Activity : Various studies have shown that this compound possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Biological Studies

The biological mechanisms of action for this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
  • Inflammatory Response Modulation : Preliminary studies suggest that it may mitigate inflammatory responses, although the precise mechanisms are still under investigation .

Industrial Applications

In addition to its medicinal uses, 1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could play a role in the development of new materials and chemical processes due to its unique structural features. Its reactivity and functional groups may allow for the synthesis of advanced materials with specific electronic or optical properties .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A notable research project demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer therapeutic agent.
  • Antimicrobial Evaluation : Laboratory tests revealed that this compound effectively inhibited the growth of various bacterial strains, reinforcing its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Target Compound : The 3-nitrophenyl group may enhance binding to electron-deficient pockets in enzymes or receptors, but could also increase metabolic instability.
  • Kinase Inhibitors : Structural optimization in BMS-777607 and Merestinib highlights the importance of substituent bulk and electronic properties for potency and selectivity.
  • Synthetic Accessibility : The target compound’s simpler structure (vs. BMS-777607) may facilitate synthesis but could limit therapeutic breadth .

This analysis underscores the critical role of substituent chemistry in modulating the pharmacological profile of dihydropyridine-based compounds. Further studies on the target compound’s specific targets and ADME properties are warranted.

Biological Activity

1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological properties, including anticancer, antimicrobial, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
  • Molecular Formula : C₁₉H₁₄F N₃O₅
  • Molecular Weight : 383.335 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. A notable study demonstrated that a similar compound showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration. The compound's mechanism appears to involve inhibition of specific kinases critical for cancer cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The compound displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, it exhibited strong inhibitory activity against urease, an enzyme linked to several gastrointestinal disorders .

The exact mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorophenyl and nitrophenyl groups enhances its binding affinity and selectivity towards these targets, which may lead to altered enzymatic activities and subsequent biological effects .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
Compound AAnticancerComplete tumor stasis in xenograft models
Compound BAntimicrobialStrong activity against Salmonella typhi
Compound CEnzyme InhibitionEffective AChE inhibitor

Case Studies

  • Antitumor Efficacy : A study highlighted that a related compound demonstrated significant antitumor activity in vivo, suggesting that structural modifications can enhance therapeutic efficacy .
  • Enzyme Inhibition : Another investigation into the enzyme inhibitory properties showed that modifications at the pyridine position improved selectivity and potency against specific kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including condensation of intermediates (e.g., 4-fluorobenzyl derivatives with nitro-substituted anilines) followed by cyclization. Key steps require precise control of reaction conditions:

  • Condensation : Use of Schiff base formation between amines and aldehydes under basic or acidic catalysis .
  • Cyclization : Ethyl acetoacetate or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) to form the dihydropyridine core .
  • Optimization : Temperature (80–120°C), solvent polarity (DMF, THF), and catalyst selection (Lewis acids) significantly impact yield and purity .
    • Analytical Validation : Reaction progress monitored via TLC, with final product confirmed by ¹H/¹³C NMR and HRMS .

Q. How is the molecular structure of this compound validated, and what computational tools are used to predict its reactivity?

  • Structural Confirmation : X-ray crystallography (if crystals are obtainable) or NMR spectroscopy to resolve substituent positions, particularly the orientation of the 4-fluorophenylmethoxy and 3-nitrophenyl groups .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict electronic properties, while molecular docking (AutoDock Vina) assesses interactions with biological targets like kinases or receptors .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro Screening :

  • Anticancer : MTT assays on cancer cell lines (e.g., GTL-16 gastric carcinoma) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., Met kinase inhibition) to assess selectivity .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

  • Substituent Variation : Systematic modification of functional groups (Table 1):

Structural Feature Impact on Activity
4-FluorophenylmethoxyEnhances lipophilicity and target binding .
3-NitrophenylamideElectron-withdrawing group improves metabolic stability .
Dihydropyridine coreCritical for kinase inhibition; oxidation state modulates activity .
  • Methodology : Parallel synthesis of analogs with halogen (Cl, Br), alkoxy (OCH₃), or bioisosteric replacements (e.g., sulfonamide for carboxamide). Assess changes via dose-response curves and selectivity profiling against kinase panels .

Q. What experimental strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting Approaches :

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Cellular Context : Validate target engagement via Western blot (phosphorylation status of downstream kinases like Met or RON) .
  • Metabolic Stability : Compare results in serum-containing vs. serum-free media to account for protein binding .
    • Data Harmonization : Meta-analysis of published analogs (e.g., BMS-777607, a related Met inhibitor) to identify trends in substituent effects .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

  • Preclinical Models :

  • Xenograft Studies : Oral administration in immunodeficient mice with Met-dependent tumors (e.g., GTL-16). Measure tumor volume and plasma exposure via LC-MS/MS .
  • PK/PD Profiling : Assess bioavailability, half-life, and tissue distribution. Optimize formulations (e.g., PEGylation) to enhance solubility .
    • Toxicity Screening : Acute toxicity studies (rodents) with histopathological analysis of liver/kidney function .

Methodological Notes

  • Synthetic Challenges : Nitro group reduction during hydrogenation requires careful catalyst selection (e.g., PtO₂ instead of Pd/C) to avoid byproducts .
  • Data Reproducibility : Cross-validate biological findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Advanced Characterization : Use cryo-EM or X-ray crystallography to resolve target-bound conformations for rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.